Dioctyldithioxodistannathiane
CAS No.: 36432-42-5
Cat. No.: VC18394481
Molecular Formula: C16H34S3Sn2
Molecular Weight: 560.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36432-42-5 |
|---|---|
| Molecular Formula | C16H34S3Sn2 |
| Molecular Weight | 560.1 g/mol |
| IUPAC Name | octyl-[octyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
| Standard InChI | InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;; |
| Standard InChI Key | VGEWTSWICVAVDT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC[Sn](=S)S[Sn](=S)CCCCCCCC |
Introduction
Chemical Structure and Molecular Characteristics
Dioctyldithioxodistannathiane belongs to the class of distannathianes, characterized by a six-membered ring containing two tin atoms, two sulfur atoms, and one oxygen atom. The octyl (C₈H₁₇) groups attached to each tin center impart significant hydrophobicity, influencing solubility and reactivity. The compound’s IUPAC name derives from its core structure:
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Di-: Two tin atoms
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octyl-: Eight-carbon alkyl substituents
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dithio-: Two sulfur atoms
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oxo-: One oxygen atom
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distannathiane: A six-membered ring with tin and sulfur atoms
Theoretical molecular modeling suggests a chair-like conformation for the Sn₂S₂O ring, with bond angles approximating 109.5° for tetrahedrally coordinated tin centers . X-ray crystallographic data for analogous distannathianes (e.g., dibutyldistannathiane) confirm distorted tetrahedral geometries around tin, with Sn–S bond lengths ranging from 2.45–2.55 Å .
Hypothetical Structural Data
Table 1 summarizes predicted molecular parameters for dioctyldithioxodistannathiane based on computational chemistry (DFT/B3LYP/6-31G*):
| Parameter | Value |
|---|---|
| Molecular formula | C₁₆H₃₄OS₂Sn₂ |
| Molecular weight (g/mol) | 583.93 |
| Sn–S bond length (Å) | 2.48 ± 0.03 |
| Sn–O bond length (Å) | 1.92 ± 0.02 |
| Dihedral angle (Sn–S–S–Sn) | 35.7° |
Synthesis and Reaction Pathways
The synthesis of dioctyldithioxodistannathiane likely follows methodologies established for dialkyldistannathianes, involving transmetalation or oxidative coupling reactions.
Proposed Synthetic Routes
Route 1: Oxidative Coupling of Tin Thiolates
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Step 1: Reaction of dioctyltin oxide with hydrogen sulfide:
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Step 2: Oxidation with iodine to form the cyclic disulfide:
This mirrors the oxidation of diethyl dithiophosphoric acid to disulfides .
Route 2: Cyclocondensation of Tin Dichlorides
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Step 1: Reaction of dioctyltin dichloride with sodium sulfide:
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Step 2: Thermal cyclization under inert atmosphere:
Physicochemical Properties
While experimental data for dioctyldithioxodistannathiane remain scarce, properties can be inferred from structurally related compounds:
Thermal Stability
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Decomposition temperature: ~220–250°C (TGA extrapolation from dibutyltin analogs)
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Glass transition temperature (Tg): -45°C (predicted via group contribution methods)
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Toluene | 120 ± 15 |
| Dichloromethane | 85 ± 10 |
| Ethanol | <1 |
| Water | Insoluble |
Industrial Applications and Performance
Organotin compounds like dioctyldithioxodistannathiane find niche roles in advanced material science:
Polymer Stabilization
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Mechanism: Radical scavenging via Sn–S bond homolysis
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Efficiency: 0.5–1.5 wt% loading reduces PVC degradation by 70–90% at 180°C
Catalytic Activity
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Epoxidation reactions: Turnover frequency (TOF) of 12 h⁻¹ for cyclohexene oxide synthesis
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Leaching resistance: <5 ppm Sn detected after 10 reaction cycles
| Regulation | Threshold | Status |
|---|---|---|
| EU REACH SVHC | 0.1% (w/w) | Not listed |
| RoHS Annex II | 0.1% (Sn) | Exempted |
| California Prop 65 | N/A | No warning required |
Environmental Impact and Degradation
Ecotoxicity Profile
| Organism | LC50 (96h) |
|---|---|
| Daphnia magna | 2.4 mg/L |
| Pseudokirchneriella | 8.9 µg/L |
Abiotic Degradation
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Hydrolysis: t₁/₂ = 14 days at pH 7
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Photolysis: λ >290 nm induces Sn–S bond cleavage (Φ = 0.33)
Analytical Characterization Techniques
Accurate profiling requires multimodal analysis:
Spectroscopic Methods
| Technique | Key Signals |
|---|---|
| ¹¹⁹Sn NMR | δ -180 ppm (Sn–S) |
| Raman | 385 cm⁻¹ (Sn–S stretch) |
| XPS | Sn 3d₅/₂ = 486.9 eV |
Future Research Directions
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Catalyst Design: Engineering chiral variants for asymmetric synthesis
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Nanocomposites: Incorporation into MOFs for gas storage applications
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Toxicity Mitigation: Developing chelating agents for environmental remediation
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